Hexyl 2-ethylhexanoate

Description

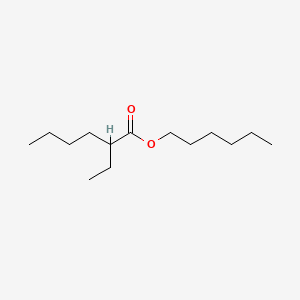

Hexyl 2-ethylhexanoate (CAS 20748-87-2) is an ester with the molecular formula C₁₄H₂₈O₂, synthesized from hexanol and 2-ethylhexanoic acid. Its structure features a branched 2-ethylhexanoyl group esterified to a hexyl chain, contributing to its hydrophobic properties and fruity odor profile. The compound is characterized by the SMILES notation CCCCCCOC(=O)C(CC)CCCC and InChI key HGJAQCVKJLUCKW-UHFFFAOYSA-N.

Properties

CAS No. |

20748-87-2 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

hexyl 2-ethylhexanoate |

InChI |

InChI=1S/C14H28O2/c1-4-7-9-10-12-16-14(15)13(6-3)11-8-5-2/h13H,4-12H2,1-3H3 |

InChI Key |

HGJAQCVKJLUCKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Oxidation of 2-Ethylhexanal

A highly efficient method for synthesizing 2-ethylhexanoic acid involves the oxidation of 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide (NHPI) as a catalyst in isobutanol solvent under mild conditions. This method achieves a selectivity greater than 99% for 2-ethylhexanoic acid. Key reaction parameters such as catalyst amount, solvent type and quantity, temperature, and reaction time influence product composition. The process is aligned with green chemistry principles due to its use of a cost-effective oxidizing agent and mild conditions, making it industrially viable.

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | N-hydroxyphthalimide | High selectivity (>99%) |

| Solvent | Isobutanol | Crucial for process efficiency |

| Oxidizing agent | Oxygen or air | Environmentally friendly |

| Temperature | Mild (not specified) | Optimal for selectivity |

| Reaction time | Variable | Influences product composition |

Condensation and Dehydration of Butyraldehyde

Another industrial route involves the condensation and dehydration of butyraldehyde catalyzed by alkaline catalysts in connected reactors, producing 2-ethylhexenal, which can be further processed to 2-ethylhexanoic acid. This method is important as it uses readily available raw materials and established catalytic processes.

The direct preparation of Hexyl 2-ethylhexanoate typically involves esterification of 2-ethylhexanoic acid with hexanol. Although specific detailed protocols for this esterification were not explicitly found in the referenced documents, standard esterification methods apply:

- Acid-catalyzed esterification using sulfuric acid or p-toluenesulfonic acid as catalysts.

- Removal of water to drive the equilibrium toward ester formation.

- Use of reflux conditions to enhance reaction completion.

Given the high purity and availability of 2-ethylhexanoic acid from the methods above, the esterification step is straightforward, yielding Hexyl 2-ethylhexanoate with high efficiency.

Preparation of Metal 2-ethylhexanoates and Related Compounds

Electrolytic Synthesis of Metal 2-Ethylhexanoates

Metal 2-ethylhexanoates, which are related compounds, are synthesized through a two-step process involving:

- Preparation of ammonium soap of 2-ethylhexanoic acid.

- Reaction of this soap with metal chlorides or nitrates in organic solvents such as xylene.

This method overcomes issues of byproduct contamination and thermal decomposition associated with traditional vacuum distillation. Electrolytic synthesis using an electrolyzer with a metal anode and cathode separated by an anion exchange membrane can yield high-purity metal 2-ethylhexanoates with yields exceeding 65%, suitable for semiconductor precursor applications.

| Metal Salt | Reaction Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|

| Lead 2-ethylhexanoate | Electrolysis at 50-55 °C, 0.07 A, 6 hrs | 75.1 | High purity | Viscous transparent liquid |

| Bismuth 2-ethylhexanoate | Electrolysis at 50-55 °C, 0.1 A, 20 hrs | 89-93 | High purity | Powder form, efficient process |

Synthesis of 2-Ethylhexanoic Acid Rhodium (II)

A novel method for synthesizing rhodium 2-ethylhexanoate involves:

- Reacting 2-ethylhexanoic acid with sodium hydroxide in water at 30-50 °C for 1 hour.

- Adding rhodium trichloride, followed by refluxing at 100 °C for 24 hours.

- Adjusting pH to 6-10, followed by filtration, washing, and vacuum drying at 100 °C.

This method avoids toxic organic bases, yields a green powdery solid with 98.5% purity, and is environmentally friendly and energy-efficient. The process is detailed with precise mass ratios and reaction conditions, highlighting its industrial applicability.

| Step | Conditions | Outcome |

|---|---|---|

| Initial reaction | 2-ethylhexanoic acid + NaOH, 60 °C, 1 hr | Formation of sodium salt |

| Addition of RhCl3 | Reflux at 100 °C, 24 hrs | Formation of rhodium complex |

| pH adjustment | pH 6-10 at 30-50 °C | Precipitation of product |

| Drying | Vacuum drying at 100 °C | Green powder, 98.5% purity |

| Yield | Up to 99% | High efficiency |

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Hexyl 2-ethylhexanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, hexyl 2-ethylhexanoate can be hydrolyzed back to hexanol and 2-ethylhexanoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, acid or base catalysts.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: Hexanol and 2-ethylhexanoic acid.

Transesterification: Different esters and alcohols.

Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

Cosmetic Industry

Hexyl 2-ethylhexanoate serves primarily as a skin conditioning agent in cosmetic formulations. Its emollient properties help improve skin feel and appearance.

Usage Statistics

According to the FDA's Voluntary Cosmetic Registration Program (VCRP), the use of alkyl ethylhexanoates, including Hexyl 2-ethylhexanoate, has been on the rise:

| Year | Number of Reported Uses | Maximum Concentration (%) |

|---|---|---|

| 2002 | 229 | 2.5 |

| 2013 | 404 | 2.5 |

This increase indicates a growing acceptance of these compounds in cosmetic formulations due to their safety profile and effectiveness .

Safety Assessments

Safety assessments have shown that Hexyl 2-ethylhexanoate exhibits low dermal irritation potential. In clinical studies, formulations containing up to 30% concentration were found to be non-sensitizing and non-irritating .

Food Packaging

Hexyl 2-ethylhexanoate is utilized in the production of food packaging materials due to its plasticizing properties . It enhances the flexibility and durability of films used in food storage.

Environmental Impact

A screening assessment indicated that while Hexyl 2-ethylhexanoate can leach into food products, the levels are generally below critical thresholds that pose health risks . The ecological risk classification suggests that it has a moderate potential for concern based on exposure profiles .

Industrial Applications

In industrial settings, Hexyl 2-ethylhexanoate is used as an intermediate in the synthesis of various chemicals, including plasticizers for polyvinyl butyral (PVB) resins. These resins are commonly employed in automotive windshields and architectural applications.

Case Study: Plasticizer Production

A study demonstrated that esters derived from Hexyl 2-ethylhexanoate are effective plasticizers for PVB, enhancing the material's properties without compromising safety standards .

Lubricants

Hexyl 2-ethylhexanoate finds application as a lubricant additive , improving the performance of synthetic lubricants used in refrigeration systems and automotive applications. Its stability under high temperatures makes it suitable for demanding environments.

Mechanism of Action

The mechanism of action of hexyl 2-ethylhexanoate largely depends on its application. In enzymatic reactions, it acts as a substrate for lipases, undergoing esterification or hydrolysis. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs. Its molecular targets and pathways are specific to its use in different applications.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares hexyl 2-ethylhexanoate with structurally related esters:

Key Observations :

- Branching Effects: The 2-ethylhexanoyl group in hexyl 2-ethylhexanoate increases molecular weight and boiling point compared to linear esters like hexyl hexanoate. This branching enhances lipophilicity, making it suitable for applications requiring prolonged volatility control (e.g., plasticizers or slow-release fragrances).

- Odor Profiles: While all listed esters exhibit fruity notes, hexyl 2-ethylhexanoate’s odor is less documented but likely resembles other branched esters used in synthetic flavor compositions.

Research Findings and Gaps

- Volatility and Stability: Hexyl 2-ethylhexanoate’s higher boiling point compared to hexyl acetate (~327°C vs. 169°C) suggests superior thermal stability, making it a candidate for high-temperature processes.

- Synthetic Pathways: While hexyl acetate is enzymatically synthesized for green chemistry applications, hexyl 2-ethylhexanoate may require conventional acid-catalyzed esterification.

- Natural Occurrence: Unlike hexyl acetate and hexyl hexanoate, which are found in Fuji apples and essential oils, hexyl 2-ethylhexanoate’s natural presence remains unverified.

Biological Activity

Hexyl 2-ethylhexanoate is an ester derived from 2-ethylhexanoic acid and hexanol. It is primarily used in the fragrance industry and as a solvent in various applications. Understanding its biological activity is crucial for assessing its safety and potential health effects.

Hexyl 2-ethylhexanoate has the molecular formula and a molecular weight of approximately 228.37 g/mol. Its structure consists of a hexyl group attached to the 2-ethylhexanoate moiety, contributing to its unique properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 228.37 g/mol |

| Boiling Point | 240 °C |

| Solubility | Soluble in organic solvents |

| Flash Point | 100 °C |

Toxicological Profile

Hexyl 2-ethylhexanoate exhibits various biological activities that warrant attention, particularly regarding its toxicity and potential health effects.

- Absorption and Metabolism :

- Acute Toxicity :

- Chronic Effects :

Case Studies

- Dermal Exposure : A study involving dermal administration of hexyl 2-ethylhexanoate indicated that only a small fraction is absorbed through the skin, suggesting lower risk via this route compared to oral intake .

- Inhalation Studies : Inhalation of vapors has been linked to respiratory irritation, emphasizing the need for adequate ventilation when using products containing this compound .

- Reproductive Toxicity : Research indicates that while acute reproductive toxicity was not observed at lower doses, higher concentrations resulted in developmental issues in offspring .

Regulatory Status

Hexyl 2-ethylhexanoate is subject to various regulations due to its potential health impacts. It is classified under different categories based on its toxicity profile:

- Skin Corrosion/Irritation : Category 2

- Sensitization (Skin) : Category 1

- Serious Eye Damage/Eye Irritation : Category 2

- Reproductive Toxicity : Category 2

These classifications highlight the importance of handling this compound with care, particularly in industrial settings.

Q & A

Q. How can computational tools enhance the prediction of hexyl 2-ethylhexanoate’s reactivity in novel applications?

- Methodological Answer : Utilize density functional theory (DFT) to simulate reaction pathways and transition states. Platforms like Gaussian or ORCA can predict thermodynamic parameters (ΔG, ΔH). Validate predictions with experimental data from kinetic studies (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.